molecular formula C15H14O2 B13137228 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione CAS No. 29564-02-1

2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione

Cat. No.: B13137228
CAS No.: 29564-02-1
M. Wt: 226.27 g/mol
InChI Key: WJCQJHNUBJYFBW-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracene, characterized by the presence of a methyl group and a tetrahydroanthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

    Gas Phase Fixed Bed Oxidation Method: This method involves heating the precursor compound in a vaporization chamber and mixing it with air. The mixture is then passed through an oxidation chamber containing a vanadium pentoxide catalyst at approximately 389°C.

    Liquid Phase Oxidation Method: The precursor compound is dissolved in trichlorobenzene and reacted with nitric acid at 105-110°C.

    Phthalic Anhydride Method: This method involves heating phthalic anhydride with benzene in the presence of a silicon-aluminum catalyst at 370-470°C.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo oxidation reactions to form various quinone derivatives.

    Reduction: This compound can be reduced to form tetrahydro derivatives, which are useful intermediates in organic synthesis.

    Substitution: It can undergo substitution reactions, such as halogenation and nitration, to form halogenated and nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration can be achieved using nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce cellular responses. It may also interact with DNA and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: Similar in structure but lacks the tetrahydro and methyl groups.

    2-Methylanthraquinone: Similar but does not have the tetrahydro structure.

    2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione: Similar but has an additional methyl group.

Properties

CAS No.

29564-02-1

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C15H14O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-5,9H,6-8H2,1H3

InChI Key

WJCQJHNUBJYFBW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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